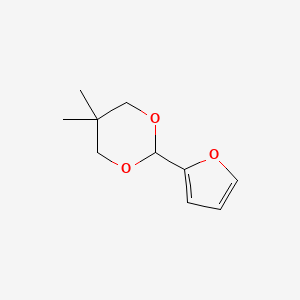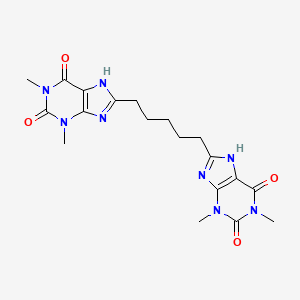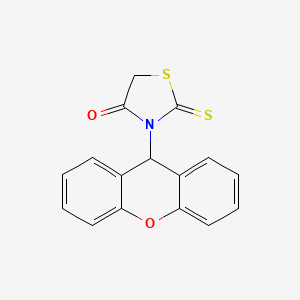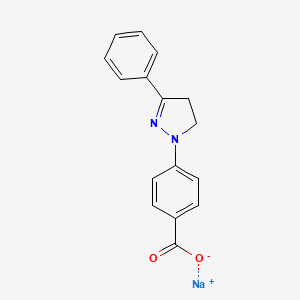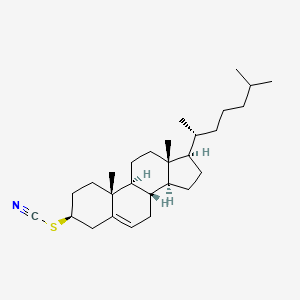
(3|A)-cholest-5-en-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound that belongs to the class of thiocyanates Thiocyanates are compounds containing the functional group -SCN, which consists of a sulfur atom, a carbon atom, and a nitrogen atom This compound is derived from cholesterol, a type of sterol, and has a thiocyanate group attached to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The thiocyanogen reacts with the hydroxyl group of cholesterol to form the thiocyanate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The thiocyanate group can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor for the synthesis of other complex molecules
Biology
In biological research, this compound is used to study the effects of thiocyanate groups on biological systems. It can be used to investigate the interactions of thiocyanates with enzymes, proteins, and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Thiocyanates have been studied for their antimicrobial and anticancer activities, and this compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Cholesteryl acetate: Contains an acetate group instead of a thiocyanate group.
Cholesteryl benzoate: Contains a benzoate group instead of a thiocyanate group.
Uniqueness
(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties. The thiocyanate group can participate in unique chemical reactions and interactions that are not possible with other functional groups, making this compound valuable for various applications.
Propriétés
Numéro CAS |
1253-98-1 |
|---|---|
Formule moléculaire |
C28H45NS |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate |
InChI |
InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
PFFFOIVMEXOESX-PXBBAZSNSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
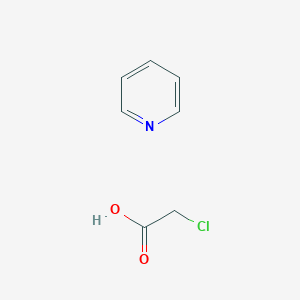
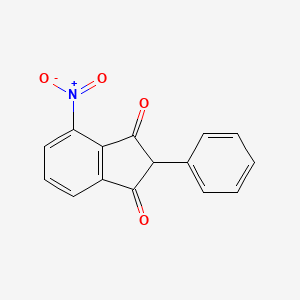
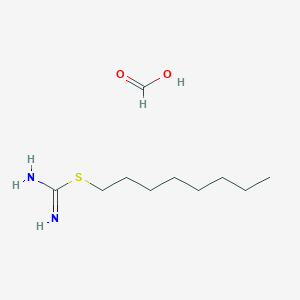
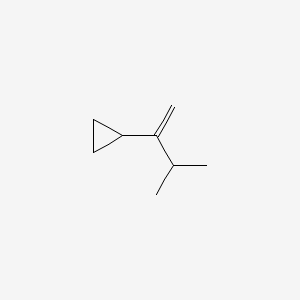
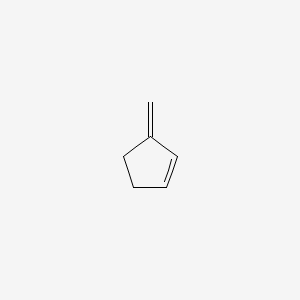
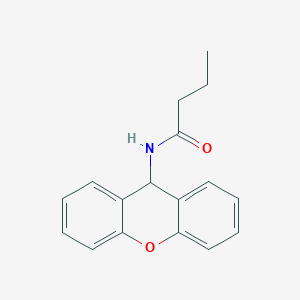
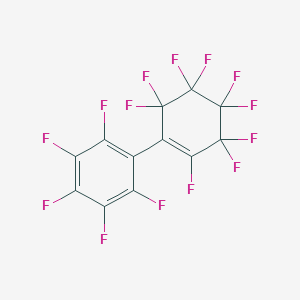
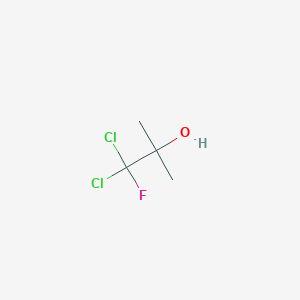
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
